molecular formula C20H12NNaO7S B12701236 Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate CAS No. 83804-03-9

Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate

Cat. No.: B12701236
CAS No.: 83804-03-9
M. Wt: 433.4 g/mol
InChI Key: XRJQTPJBHNHQGO-UHFFFAOYSA-M
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Description

Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate: is a chemical compound with the molecular formula C20H12NNaO7S and a molecular weight of 433.36655 . This compound is known for its unique structure, which includes an anthraquinone moiety linked to a benzenesulphonate group via an amino linkage. It is often used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes, where the reactants are mixed in reactors under specific conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate is used as a reagent in various organic synthesis reactions due to its unique reactivity .

Biology and Medicine: In biological and medical research, this compound is used as a staining agent for nuclei and other cellular components. It is particularly useful in histological studies for visualizing cellular structures .

Industry: Industrially, the compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also employed in the manufacture of certain pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The anthraquinone moiety plays a crucial role in its binding affinity and staining properties .

Comparison with Similar Compounds

Uniqueness: What sets Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate apart from similar compounds is its specific combination of an anthraquinone moiety with a benzenesulphonate group. This unique structure imparts distinctive chemical and physical properties, making it particularly useful in applications requiring specific staining or reactivity characteristics .

Properties

CAS No.

83804-03-9

Molecular Formula

C20H12NNaO7S

Molecular Weight

433.4 g/mol

IUPAC Name

sodium;2-[(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)amino]benzenesulfonate

InChI

InChI=1S/C20H13NO7S.Na/c22-14-9-13(21-12-7-3-4-8-15(12)29(26,27)28)20(25)17-16(14)18(23)10-5-1-2-6-11(10)19(17)24;/h1-9,21-22,25H,(H,26,27,28);/q;+1/p-1

InChI Key

XRJQTPJBHNHQGO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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